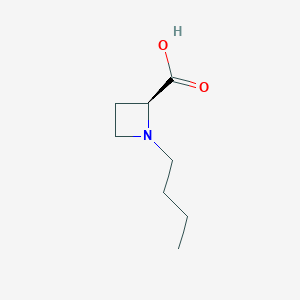

(2S)-1-Butylazetidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

255882-99-6 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(2S)-1-butylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

XAXHKUOUSXLZKK-ZETCQYMHSA-N |

Isomeric SMILES |

CCCCN1CC[C@H]1C(=O)O |

Canonical SMILES |

CCCCN1CCC1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

(2S)-1-Butylazetidine-2-carboxylic acid chemical structure

Executive Summary

(2S)-1-Butylazetidine-2-carboxylic acid (CAS: CB01273535) is a specialized non-proteinogenic amino acid derivative used primarily as a chiral building block in peptidomimetic drug design and asymmetric synthesis. Structurally, it is the

This guide details the physicochemical properties, synthesis methodologies, and application spectra of this compound. Unlike proline, the azetidine ring imposes severe conformational constraints on the peptide backbone (

Chemical Structure & Properties[1][2]

Structural Identity

-

IUPAC Name: (2S)-1-butylazetidine-2-carboxylic acid

-

Molecular Formula:

-

Molecular Weight: 157.21 g/mol

-

Chirality: L-configuration (

at C2) -

Ring System: Azetidine (4-membered nitrogen heterocycle)

Conformational Analysis

The azetidine ring exhibits unique puckering dynamics distinct from the pyrrolidine ring of proline.

-

Ring Strain: Approximately 26 kcal/mol (compared to ~6 kcal/mol for proline). This high strain energy makes the ring planar or slightly puckered (

15°), rigidly fixing the -

N-Inversion: The

-butyl group increases the barrier to nitrogen inversion compared to the secondary amine, locking the -

Lipophilicity: The butyl chain transitions the molecule from a polar zwitterion (L-Aze) to an amphiphilic scaffold, significantly altering its partition coefficient (

) and solubility profile in organic synthesis.

Physicochemical Data Table

| Property | Value / Description |

| Appearance | White to off-white crystalline solid or viscous oil (depending on salt form) |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents unless esterified. |

| pKa (COOH) | ~1.8 (Estimated, lower than Pro due to ring strain inductive effects) |

| pKa (N-H) | ~10.5 (Tertiary amine conjugate acid) |

| Specific Rotation |

Synthesis Methodologies

The synthesis of (2S)-1-butylazetidine-2-carboxylic acid generally follows two strategies: Direct

Protocol A: Reductive Alkylation of L-Azetidine-2-carboxylic Acid

This method minimizes racemization risk by avoiding strong bases and elevated temperatures associated with direct halide alkylation.

Reagents:

-

Starting Material: L-Azetidine-2-carboxylic acid (L-Aze)[1]

-

Carbonyl Source: Butyraldehyde (

-Butanal) -

Reductant: Sodium cyanoborohydride (

) or Sodium triacetoxyborohydride ( -

Solvent: Methanol (

) with catalytic Acetic Acid (

Step-by-Step Workflow:

-

Imine Formation: Dissolve L-Aze (1.0 eq) in anhydrous MeOH. Add Butyraldehyde (1.2 eq) and stir at

for 30 minutes to form the hemiaminal/imine species. -

Reduction: Add

(1.5 eq) portion-wise. Adjust pH to ~6 using glacial acetic acid to catalyze the reduction. -

Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show conversion of the secondary amine to a tertiary amine, often less reactive to ninhydrin).

-

Quench: Quench with

to decompose excess hydride. -

Purification (Ion Exchange):

-

Load the crude mixture onto a cation exchange resin (e.g., Dowex 50W-X8,

form). -

Wash with water to remove non-basic impurities (borate salts, excess aldehyde).

-

Elute the product with

.

-

-

Isolation: Lyophilize the ammoniacal fractions to yield the zwitterionic product.

Protocol B: Cyclization from L-Homoserine Derivatives (Alternative)

For large-scale synthesis where L-Aze is expensive, a cyclization route from L-methionine or L-homoserine is used.

-

Mechanism: Intramolecular displacement of a leaving group (

-halo or -

Note:

-butylation is typically performed after ring closure to avoid steric hindrance during the sensitive cyclization step.

Visualization: Synthesis & Conformational Logic

Synthesis Pathway Diagram

The following diagram illustrates the Reductive Alkylation pathway, highlighting the preservation of the stereocenter.

Caption: Figure 1. Reductive alkylation pathway converting L-Aze to its N-butyl derivative via an iminium intermediate.

Structural Impact Diagram

Comparison of Proline vs. Azetidine constraints in peptide engineering.

Caption: Figure 2. Structural logic showing how ring contraction and N-alkylation converge to create a constrained hydrophobic scaffold.

Applications in Drug Discovery

Peptidomimetics & Turn Induction

(2S)-1-Butylazetidine-2-carboxylic acid acts as a "constrained proline" surrogate. In peptide chains, the 4-membered ring restricts the

-

Mechanism: The exclusion of specific conformational space allows researchers to "lock" a peptide into its bioactive conformation, reducing the entropy penalty upon binding to a receptor.

-

Use Case: Design of thrombin inhibitors or viral protease inhibitors where the S1' pocket requires a hydrophobic residue (butyl group) with a tight turn geometry.

Chiral Ligands for Asymmetric Catalysis

-alkylated amino acids are precursors for chiral amino alcohols and diamines used as ligands in asymmetric synthesis.-

Zinc Catalysis: Derivatives of

-butyl-Aze can serve as ligands in the enantioselective addition of dialkylzinc to aldehydes. The rigid azetidine backbone often imparts higher enantioselectivity (ee) compared to flexible pyrrolidine analogues.

Local Anesthetic Analogues

The structure bears similarity to the lipophilic domain of Bupivacaine (

Analytical Characterization

To validate the synthesis of (2S)-1-butylazetidine-2-carboxylic acid, the following analytical signals are diagnostic:

-

1H NMR (D2O/CDCl3):

- 0.9 ppm: Triplet (3H) for the terminal methyl of the butyl group.

- 1.3–1.6 ppm: Multiplets (4H) for the central methylene protons of the butyl chain.

-

2.2–2.6 ppm: Multiplets (2H) for the ring

-

3.2–3.8 ppm: Multiplets for ring

-

4.2–4.5 ppm: Triplet or dd (1H) for the chiral

-

Mass Spectrometry (ESI+):

-

[M+H]+: Calculated m/z = 158.12.

-

Fragmentation often shows loss of the carboxyl group (

) or cleavage of the butyl chain.

-

References

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

-

Sienna, P., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid. Heterocycles. Link

-

Wiyakrutta, S., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines. Journal of Organic Chemistry. Link

-

ChemicalBook. (2024). Product Entry: (2S)-1-Butylazetidine-2-carboxylic acid (CB01273535). Link

-

Hanessian, S., et al. (2006). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Chemical Reviews. Link

Sources

An In-Depth Technical Guide to N-butyl-L-azetidine-2-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyl-L-azetidine-2-carboxylic acid is a derivative of L-azetidine-2-carboxylic acid, a non-proteinogenic amino acid that serves as a constrained analog of L-proline.[1][2] The incorporation of the four-membered azetidine ring offers a unique conformational rigidity that is of significant interest in medicinal chemistry and drug design. The N-butyl substituent modifies the physicochemical properties of the parent amino acid, such as lipophilicity and basicity, which can influence its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-butyl-L-azetidine-2-carboxylic acid, with a focus on providing practical insights for researchers in the field.

Physicochemical and Spectroscopic Properties

The precise experimental data for N-butyl-L-azetidine-2-carboxylic acid is not extensively documented in publicly available literature. However, based on the known properties of L-azetidine-2-carboxylic acid and general principles of organic chemistry, the following properties can be anticipated.

| Property | Value | Source/Justification |

| Molecular Formula | C₈H₁₅NO₂ | Calculated |

| Molecular Weight | 157.21 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in water and polar organic solvents | Inferred from the parent amino acid and the presence of the butyl group |

| pKa | Not available | Expected to have two pKa values for the carboxylic acid and the tertiary amine |

| ¹H NMR | See proposed spectrum below | Predicted based on chemical structure |

| ¹³C NMR | See proposed spectrum below | Predicted based on chemical structure |

| Mass Spectrometry | [M+H]⁺ = 158.1176 | Calculated |

| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), C-N, and C-H bonds | Predicted based on functional groups |

Proposed Spectroscopic Data:

-

¹H NMR (400 MHz, D₂O) δ (ppm): 4.2-4.4 (m, 1H, CH-COOH), 3.8-4.0 (m, 2H, N-CH₂-), 3.2-3.4 (m, 2H, N-CH₂-CH₂-CH₂-CH₃), 2.4-2.6 (m, 2H, -CH₂-CH-), 1.5-1.7 (m, 2H, -CH₂-CH₂-CH₃), 1.2-1.4 (m, 2H, -CH₂-CH₃), 0.8-1.0 (t, 3H, -CH₃).

-

¹³C NMR (100 MHz, D₂O) δ (ppm): 175-178 (COOH), 65-68 (CH-COOH), 55-58 (N-CH₂-), 52-55 (N-CH₂-CH₂-CH₂-CH₃), 28-31 (-CH₂-CH₂-CH₃), 22-25 (-CH₂-CH-), 19-22 (-CH₂-CH₃), 13-15 (-CH₃).

Synthesis of N-butyl-L-azetidine-2-carboxylic acid

The synthesis of N-butyl-L-azetidine-2-carboxylic acid can be achieved through the N-alkylation of a suitable L-azetidine-2-carboxylic acid precursor. A common and effective strategy involves the use of an ester-protected L-azetidine-2-carboxylic acid, which prevents unwanted side reactions with the carboxylic acid functionality.

A plausible synthetic route is outlined below:

Experimental Protocol

Step 1: Synthesis of L-Azetidine-2-carboxylic acid tert-butyl ester (based on general esterification procedures)

-

Materials: L-Azetidine-2-carboxylic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Suspend L-azetidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (TEA) (2.2 eq) to the suspension and stir until the solution becomes clear.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford L-azetidine-2-carboxylic acid tert-butyl ester. The tert-butyl ester of L-azetidine-2-carboxylic acid has a reported CAS number of 129740-14-3.[3]

-

Step 2: Synthesis of N-butyl-L-azetidine-2-carboxylic acid tert-butyl ester (based on general N-alkylation procedures)[4]

-

Materials: L-Azetidine-2-carboxylic acid tert-butyl ester, 1-Bromobutane, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve L-azetidine-2-carboxylic acid tert-butyl ester (1.0 eq) in dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Add 1-bromobutane (1.2 eq) and heat the reaction mixture to 60-70 °C.

-

Stir the reaction for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-butyl-L-azetidine-2-carboxylic acid tert-butyl ester.

-

Step 3: Synthesis of N-butyl-L-azetidine-2-carboxylic acid (Deprotection)

-

Materials: N-butyl-L-azetidine-2-carboxylic acid tert-butyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-butyl-L-azetidine-2-carboxylic acid tert-butyl ester (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting crude product can be purified by recrystallization or ion-exchange chromatography to obtain pure N-butyl-L-azetidine-2-carboxylic acid.

-

Applications in Research and Drug Development

The unique structural features of N-butyl-L-azetidine-2-carboxylic acid make it a valuable building block in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: The rigid azetidine ring can be used to lock the conformation of a molecule, which can lead to increased binding affinity and selectivity for a biological target. The N-butyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.

-

Peptidomimetics: As a proline mimic, it can be incorporated into peptides to introduce conformational constraints, increase resistance to proteolytic degradation, and modulate biological activity.[1]

-

Agrochemicals: The unique structural motif may be explored in the design of novel herbicides and fungicides, where the azetidine ring can act as a bioisostere for other cyclic structures.[1]

Biological Activity and Mechanism of Action

L-azetidine-2-carboxylic acid is known to be a proline antagonist and can be mistakenly incorporated into proteins in place of proline.[1][2] This misincorporation can lead to the formation of dysfunctional proteins, resulting in a range of biological effects, including cytotoxicity and inhibition of cell growth.[5]

The biological activity of the N-butyl derivative has not been extensively studied. However, it is plausible that it retains the ability to act as a proline analog. The N-butyl group could modulate its interaction with amino acid transporters and the active sites of enzymes involved in protein synthesis. Further research is required to elucidate the specific biological effects and mechanism of action of N-butyl-L-azetidine-2-carboxylic acid.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-butyl-L-azetidine-2-carboxylic acid is not available. The following information is based on the safety profile of the parent compound, L-azetidine-2-carboxylic acid, and should be used as a guideline.

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet for L-azetidine-2-carboxylic acid.

Conclusion

N-butyl-L-azetidine-2-carboxylic acid represents a valuable and versatile building block for researchers in drug discovery and chemical biology. Its synthesis, while not extensively documented for this specific derivative, can be achieved through established N-alkylation methodologies. The unique conformational constraints imposed by the azetidine ring, combined with the modified physicochemical properties imparted by the N-butyl group, offer exciting opportunities for the design of novel bioactive molecules. Further investigation into the biological activities of this compound is warranted to fully realize its potential in various scientific disciplines.

References

- Ihara, M., et al. (2018).

- Futamura, T., et al. (1999). An Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 63(10), 1893-1895.

-

PubChemLite. 1-tert-butylazetidine-2-carboxylic acid. [Link]

- Li, Y., et al. (2022). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science, 24(5), 1031-1042.

-

Wikipedia. Azetidine-2-carboxylic acid. [Link]

-

PubChem. (2R)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid. [Link]

-

PubChem. Azetidinecarboxylic Acid. [Link]

- Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2597-2600.

- Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid.

- Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(46), 28825-28834.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 566-572.

- Google Patents. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.

-

PubMed. Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

- Reiners, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

- 1. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. L-Azetidine-2-carboxylic Acid t-Butyl Ester | CAS 129740-14-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. medchemexpress.com [medchemexpress.com]

Conformational Architectures: A Technical Guide to N-Alkylated Azetidine Amino Acids

Executive Summary

In the pursuit of "Beyond Rule of 5" (bRo5) chemical space, the rigidification of peptide backbones is a paramount strategy.[1] While proline (Pro) has long been the gold standard for inducing turn structures, N-alkylated azetidine-2-carboxylic acid (Aze) derivatives represent a superior class of peptidomimetics.[1] The four-membered azetidine ring introduces higher ring strain (~26 kcal/mol) and distinct bond vector geometry compared to the five-membered pyrrolidine ring of proline.[1]

This guide details the strategic deployment of N-alkylated Aze residues to modulate cis/trans amide bond equilibrium, enhance metabolic stability against proteases, and fine-tune lipophilicity (LogD) without significant molecular weight penalties.[2][1]

Structural & Physicochemical Rationale[1][2][3][4][5][6]

The "Azetidine Shift" vs. Proline

The substitution of Pro with Aze is not merely a reduction in ring size; it is a fundamental alteration of the peptide backbone's conformational energy landscape.

-

Bond Geometry: The internal C-N-C bond angle in azetidine is ~90°, significantly sharper than the ~104° in proline.[1] This geometrical constraint forces the N-C

bond into a distinct orientation, altering the -

Cis-Trans Isomerization: The energy barrier between cis and trans amide conformers in N-alkylated Aze is lower than in Pro.[1] However, Aze residues often display a higher intrinsic population of the cis conformer in polar solvents due to the reduction of steric clash between the N-substituent and the C

substituents in the cis state relative to the trans state. -

Metabolic Shielding: The steric bulk of the N-alkyl group, combined with the ring strain, renders the adjacent peptide bond highly resistant to prolyl endopeptidases and chymotrypsin-like cleavage.[1]

Data Summary: Aze vs. Pro Properties[2][7][8]

| Property | L-Proline (Pro) | L-Azetidine-2-COOH (Aze) | N-Methyl-Aze | Impact on Drug Design |

| Ring Size | 5-membered | 4-membered | 4-membered | Increased rigidity; smaller hydrodynamic radius.[1] |

| Ring Strain | ~5 kcal/mol | ~26 kcal/mol | ~26 kcal/mol | High energy scaffold; drives specific folding.[1] |

| Cis-Amide % (H2O) | ~10-20% | ~30-40% | >50% (Tunable) | Induces Type VI |

| LogP (Calc) | -2.54 | -2.71 | -1.85 | N-alkylation significantly improves lipophilicity.[1] |

| Proteolytic Stability | Low | Moderate | High | N-alkylation blocks enzymatic access to the scissile bond.[1] |

Synthetic Methodologies

The synthesis of N-alkylated Aze derivatives presents two challenges: the formation of the strained ring and the steric hindrance associated with N-alkylation.

Strategic Workflow

We categorize synthesis into two primary routes: De Novo Cyclization (for scale-up) and Late-Stage Functionalization (for library diversity).[1]

Figure 1: Decision matrix for selecting the synthetic route based on scale and diversity requirements.

Protocol: Reductive Amination of Aze-2-OMe (Route B)[2]

This protocol is preferred over direct alkylation to avoid over-alkylation (quaternization).[2][1]

Reagents:

-

L-Azetidine-2-carboxylic acid methyl ester HCl (1.0 equiv)[1]

-

Aldehyde (R-CHO) (1.2 equiv)[1]

-

Sodium triacetoxyborohydride (STAB) (2.0 equiv)[1]

-

DIPEA (1.0 equiv)[1]

Step-by-Step Methodology:

-

Free Base Formation: Dissolve Aze-2-OMe HCl in DCE. Add DIPEA and stir for 10 min at room temperature (RT) to liberate the secondary amine.

-

Imine Formation: Add the aldehyde (1.2 equiv).[1] If the aldehyde is unreactive, add activated molecular sieves (4Å) and stir for 1 hour.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Aze secondary amines are often UV-weak; use ELSD or MS detection).[1]

-

Quench: Quench with sat. NaHCO3. Extract with DCM (3x).[1]

-

Purification: The basic nitrogen allows purification via SCX-2 (Strong Cation Exchange) cartridges for rapid library cleanup, or standard flash chromatography (DCM/MeOH).[2][1]

Incorporation into Solid Phase Peptide Synthesis (SPPS)[2][9]

Incorporating N-alkylated Aze into a peptide chain is challenging due to the steric bulk of the tertiary amine.[1] Standard HBTU/DIEA protocols often fail, leading to deletion sequences.[2][1]

The "Fukuyama-Mitsunobu" On-Resin Strategy

Instead of coupling a pre-alkylated amino acid, it is often more efficient to build the N-alkyl group on the resin using the Fukuyama sulfonamide strategy.

Mechanism:

-

Couple Fmoc-Aze-OH to the resin.[1]

-

Remove Fmoc.[1]

-

Protect the secondary amine with 2,4-Dinitrobenzenesulfonyl chloride (2,4-DNs-Cl) .[2][1]

-

Perform Mitsunobu alkylation (R-OH, DIAD, PPh3) or alkylation with R-X/Base.[2][1]

-

Remove the DNs group with mercaptoethanol/DBU to reveal the N-alkylated tertiary amine.[1]

Coupling the Next Amino Acid

Once the N-alkyl-Aze is installed, coupling the next amino acid (AA[i+1]) onto this bulky, nucleophile-poor secondary amine is the bottleneck.

Recommended Coupling System:

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[2][1]

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is critical to reduce racemization and accelerate reaction.[1]

-

Conditions: Double coupling (2 x 1 hr) at 50°C (microwave assisted if available).

Case Studies & Applications

Metabolic Stability in Cyclic Peptides

Context: A study comparing homodetic cyclic peptides containing Pro versus N-alkyl-Aze.[1]

-

Experiment: Peptides were incubated with chymotrypsin (25 µM).[2][1][3]

-

Result: The Pro-containing peptide hydrolyzed within 2 hours.[1] The Aze-containing analog showed >95% stability after 24 hours .[1]

-

Mechanism: The N-alkyl-Aze induces a "kink" that prevents the protease from accessing the scissile bond, effectively acting as a steric shield.[1]

PROTAC Linker Design

Context: Proteolysis Targeting Chimeras (PROTACs) require linkers with defined exit vectors to maximize ternary complex formation.[2][1]

-

Application: N-alkylated azetidines are used to replace flexible alkyl chains.[1] The vector angle of the 4-membered ring (90°) provides a rigid "elbow" that can orient the E3 ligase ligand distinctively from a piperidine (109°) or pyrrolidine (104°) linker.[1]

References

-

Couty, F., & Evano, G. (2006).[2][1] Azetidines: new tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International.[1] Link[1]

-

Sienna, P., et al. (2024).[2][1] Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.[1][4] Link[1]

-

Demharter, A., et al. (1996).[1] Synthesis of N-alkylated amino acids and their application in peptide synthesis. Journal of Peptide Science.[1] Link

-

Lowe, G., & Vilaivan, T. (1997).[2][1] Amino acid chimeras: synthesis and properties of N-alkyl-azetidine-2-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1.[1]

-

BenchChem. (2025).[2][1][5] Metabolic Stability of Azetidine Derivatives.[1][5]Link[2][1]

-

Kantevari, S., et al. (2021).[2][1] Recent Advances in the Synthesis and Reactivity of Azetidines.[1][6][7] Royal Society of Chemistry.[1] Link

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

(S)-1-Butylazetidine-2-Carboxylic Acid in Medicinal Chemistry: Conformational Restriction and Peptidomimetic Design

Executive Summary

(S)-1-butylazetidine-2-carboxylic acid is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in medicinal chemistry and peptidomimetic drug design. As an N-alkylated homologue of proline, it provides unique structural rigidity and lipophilicity. While the parent compound, (S)-azetidine-2-carboxylic acid (Aze), is a naturally occurring plant metabolite known for its toxicity due to ribosomal misincorporation[1], the rationally designed N-butylated derivative serves as a safe, orthogonal building block. This whitepaper details the structural rationale, physicochemical profiling, and synthetic methodologies required to effectively deploy this compound in advanced therapeutic development.

Structural Rationale and Physicochemical Profiling

The azetidine ring is a four-membered heterocycle that imposes severe conformational restrictions on the peptide backbone. When incorporated into a molecular scaffold, it alters the Ramachandran

Crucially, the rotational barrier for the cis-trans isomerization of the amide bond preceding cyclic proline analogues like Aze is approximately 10 kJ/mol lower than that of proline[2]. This lower energy barrier facilitates more rapid conformational sampling, allowing the peptidomimetic to adopt the bioactive conformation required for target engagement more efficiently.

Furthermore, unmodified Aze has a high propensity to be misincorporated into mammalian proteins in place of proline, leading to the disruption of poly-proline II helices and subsequent protein misfolding, which has been hypothesized to play a role in neurodegenerative and demyelinating diseases[3][4]. N-alkylation with a butyl group completely abrogates this toxicity. The tertiary amine cannot be recognized by human prolyl-tRNA synthetases, ensuring the building block is orthogonal to biological translation machinery. The butyl chain also acts as a potent hydrophobic anchor, ideal for occupying deep S1 or S2 sub-pockets in protease targets.

Quantitative Physicochemical Comparison

To understand the utility of (S)-1-butylazetidine-2-carboxylic acid, it must be benchmarked against its structural predecessors.

| Property | L-Proline | (S)-Azetidine-2-Carboxylic Acid (Aze) | (S)-1-Butylazetidine-2-Carboxylic Acid |

| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | 4-membered (N-alkyl Azetidine) |

| Cis-trans Rotational Barrier | ~85 kJ/mol | ~75 kJ/mol | ~75-80 kJ/mol (sterically modulated) |

| Lipophilicity (LogP contribution) | Low | Low | High (due to N-butyl anchor) |

| Ribosomal Incorporation | Natural substrate | Misincorporated (Toxic) | Excluded (Tertiary amine) |

| Primary Application | Endogenous biology | Academic synthesis / Tool compound | Advanced Peptidomimetics / Capping |

Drug Discovery Workflow and Mechanism of Action

In the context of direct-acting antivirals or thrombin inhibitors, (S)-1-butyl-Aze is typically deployed as an N-terminal capping group. Because the nitrogen is fully substituted, it cannot be extended further in a peptide chain, making it the perfect terminal pharmacophore to cap a peptidomimetic sequence while simultaneously driving hydrophobic target engagement.

Workflow for integrating (S)-1-butyl-Aze into peptidomimetic drug discovery.

Mechanism of target inhibition using an N-butyl-Aze pharmacophore.

Experimental Methodologies

To ensure high fidelity in drug development, the synthesis and incorporation of (S)-1-butylazetidine-2-carboxylic acid must follow strictly validated protocols.

Protocol 1: Synthesis of (S)-1-Butylazetidine-2-Carboxylic Acid via Reductive Amination

Causality & Logic: Direct alkylation of Aze with 1-bromobutane is prone to over-alkylation, yielding unwanted quaternary ammonium salts. Reductive amination via an iminium intermediate ensures strict mono-alkylation, preserving the zwitterionic nature of the product while maintaining the integrity of the chiral center.

-

Preparation: Suspend 10.0 mmol of (S)-azetidine-2-carboxylic acid in 30 mL of anhydrous methanol containing 1% (v/v) glacial acetic acid to catalyze iminium formation.

-

Imine Formation: Add 11.0 mmol (1.1 eq) of butyraldehyde dropwise at 0 °C under an inert nitrogen atmosphere. Stir for 2 hours at room temperature to allow complete conversion to the intermediate.

-

Reduction: Cool the mixture back to 0 °C and add 15.0 mmol (1.5 eq) of sodium cyanoborohydride (NaBH

CN) in small portions. (Caution: Highly toxic; perform in a properly ventilated fume hood). -

Reaction: Stir the mixture for 12 hours at room temperature. The hydride selectively reduces the iminium ion over the unreacted aldehyde.

-

Workup & Validation: Quench with water, evaporate the methanol, and purify the crude product via cation-exchange chromatography (e.g., Dowex 50WX8) using a dilute ammonia gradient to elute the pure N-alkylated amino acid. Validate enantiomeric purity using chiral HPLC to ensure no racemization occurred at the C2 position.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Causality & Logic: Coupling a sterically hindered, secondary-like amine (the azetidine nitrogen) to a growing peptide chain is challenging. However, because (S)-1-butyl-Aze is an N-alkylated amino acid, it is used here as the carboxylic acid donor to cap a primary amine on the resin. The steric bulk of the N-butyl group and the azetidine ring still requires highly efficient coupling reagents like HATU to prevent epimerization at the C2 chiral center.

-

Resin Preparation: Swell the peptide-bound resin (bearing a free N-terminal primary amine) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Activation: In a separate vial, dissolve 3.0 eq of (S)-1-butylazetidine-2-carboxylic acid and 3.0 eq of HATU in DMF. Add 6.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 2 minutes to form the highly reactive OAt ester.

-

Coupling: Add the activated mixture to the resin. Agitate for 4 to 6 hours. The extended time compensates for the steric hindrance of the

-carbon adjacent to the N-butyl group. -

Self-Validating Check: Perform a Kaiser test. A negative result (yellow) confirms complete capping. If positive (blue), the system mandates repeating the coupling step using COMU instead of HATU for enhanced reactivity before proceeding.

-

Cleavage: Cleave the capped peptidomimetic from the resin using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H

O) for 2 hours, followed by cold ether precipitation.

References

- Source: wikipedia.

- Source: oup.

- Source: acs.

- Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid)

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. SHARCNET: Publication: Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations [sharcnet.ca]

Pharmacological Profile of N-Substituted Azetidine-2-Carboxylic Acids

This guide provides an in-depth pharmacological and technical analysis of N-substituted azetidine-2-carboxylic acids (Aze) . It is designed for researchers in medicinal chemistry and drug discovery, focusing on the shift from the toxicological profile of the parent compound to the therapeutic utility of its N-substituted derivatives.[1]

From Proteotoxicity to Targeted Neuromodulation and Peptidomimetics

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a four-membered ring homologue of proline.[1][2][3] While the parent compound is a known environmental toxin that causes proteotoxic stress via misincorporation into nascent proteins, N-substitution radically alters this profile.[1][3] By capping the secondary amine, N-substituted Aze derivatives lose their affinity for prolyl-tRNA synthetases, thereby abolishing proteotoxicity.[1] Instead, they emerge as potent scaffolds for GABA transporter (GAT) inhibition , metabotropic glutamate receptor (mGluR) modulation , and conformationally constrained peptidomimetics .[1] This guide details the structure-activity relationships (SAR), synthesis, and pharmacological validation of these derivatives.

Chemical Architecture & Physicochemical Properties[1][3][4]

The Azetidine Ring Strain

The azetidine ring possesses significant angle strain (~26 kcal/mol) compared to the five-membered pyrrolidine ring of proline.[1][3] This strain imparts unique properties:

-

Reduced pKa: The ring strain increases the s-character of the nitrogen lone pair, lowering the pKa of the secondary amine (Aze pKa ~8.5 vs. Proline pKa ~10.6).[1] This alters ionization at physiological pH.[1][3]

-

Rigidity: The four-membered ring is puckered but conformationally less flexible than proline, providing a stricter "lock" on peptide backbone angles (

and

N-Substitution Effects

Substituting the ring nitrogen (

| Feature | Parent (H-Aze-OH) | N-Substituted (R-Aze-OH) |

| tRNA Affinity | High (Prolyl-tRNA Synthetase substrate) | Null (Steric exclusion) |

| Toxicity | High (Protein misfolding, ER stress) | Low (Target-dependent) |

| Lipophilicity | Low (Zwitterionic, polar) | Tunable (Depends on R-group) |

| Primary Target | Ribosome (Misincorporation) | Membrane Transporters (GAT), GPCRs |

Pharmacological Targets & Mechanisms

GABA Uptake Inhibition (GAT-1 & GAT-3)

N-substituted azetidine-2-carboxylic acid derivatives act as bioisosteres of nipecotic acid , a classic GABA uptake inhibitor.[1][3]

-

Mechanism: These compounds bind to the GABA transporter (GAT) orthosteric site, blocking the reuptake of GABA from the synaptic cleft.[1]

-

SAR Insight:

-

Lipophilic Anchors: The attachment of a bulky lipophilic group (e.g., 4,4-diphenylbutenyl) to the nitrogen atom drastically increases potency at GAT-1.[1]

-

Linker Length: An ethyl or propyl linker between the azetidine nitrogen and the lipophilic aromatic moiety is optimal for positioning the aromatic rings in the transporter's hydrophobic pocket.[1]

-

Selectivity: N-substituted azetidine-2-ylacetic acid derivatives often show selectivity for GAT-1, whereas specific modifications at the 3-position can shift selectivity toward GAT-3.[3]

-

Glutamate Receptor Modulation (mGluRs)

When the azetidine ring is further substituted, particularly at the 4-position, it mimics the glutamate skeleton.[1]

-

Compound: trans-Azetidine-2,4-dicarboxylic acid (ADA).[1][3][4]

-

Activity:

-

N-Methylation: N-methyl-ADA derivatives have been synthesized to probe the steric tolerance of the glutamate binding pocket, though bulky N-substitution generally diminishes agonist activity at mGluRs compared to the free amine, suggesting the N-H is a critical hydrogen bond donor in the receptor active site.[1]

Peptidomimetics: The "Proline Surrogate"

N-alkylated Aze is used in peptide engineering to induce specific secondary structures.[1][3]

-

Cis/Trans Isomerization: The energy barrier for cis-trans isomerization of the tertiary amide bond in N-substituted Aze peptides is lower than in proline peptides, yet the equilibrium often favors the trans conformer due to ring puckering effects.[1]

-

Proteolytic Stability: Peptides containing N-substituted Aze are resistant to prolyl endopeptidases, extending the half-life of peptide drugs.[1]

Visualizing the Pharmacological Logic

The following diagram illustrates the divergent pathways of Azetidine-2-carboxylic acid pharmacology based on N-substitution.

Caption: Divergent pharmacological fates of Azetidine-2-carboxylic acid. N-substitution abolishes toxicity and unlocks therapeutic pathways.

Experimental Protocols

Synthesis of N-Substituted L-Azetidine-2-Carboxylates

Objective: Efficient N-alkylation of L-Aze to create GAT inhibitors or peptide building blocks. Source: Adapted from Heterocycles (2018) and standard alkylation protocols.

Reagents:

-

Alkyl halide (e.g., 4-bromo-1,1-diphenyl-1-butene for GAT inhibition)[1]

-

Cesium Carbonate (

)[1][3][6] -

Acetonitrile (MeCN)[1]

-

tert-Butyl protection (optional, for peptide synthesis)[1]

Protocol:

-

Protection (If required): If synthesizing a peptide building block, first protect the carboxylic acid as a tert-butyl ester (

) using isobutylene/H2SO4 or tert-butyl acetate/perchloric acid.[1][3] -

Alkylation:

-

Workup:

-

Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Deprotection (for bioassay): Remove the tert-butyl ester using Trifluoroacetic acid (TFA)/DCM (1:1) for 1 hour at room temperature to yield the free acid (

).[1][3]

In Vitro GABA Uptake Inhibition Assay

Objective: Determine the

System: HEK293 cells stably expressing human GAT-1.[1][3]

Tracer:

Workflow:

-

Seeding: Plate HEK-hGAT1 cells in 96-well plates (

cells/well) and culture for 24h. -

Buffer Prep: Prepare Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Incubation:

-

Uptake Initiation:

-

Termination: Rapidly wash cells

with ice-cold KRH buffer to stop transport. -

Quantification: Lyse cells (1% SDS or 0.1M NaOH) and measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Uptake vs. Log[Concentration] to derive

.

Comparative Data: SAR Summary

The following table summarizes how specific N-substituents shift the pharmacological profile.

| N-Substituent ( | Compound Class | Primary Target | Effect/Activity |

| -H | Parent (Aze) | Prolyl-tRNA Synthetase | Toxic (Misincorporation) |

| -Methyl | N-Me-Aze | Peptidomimetic | Conformational constraint; inactive at tRNA synthetase.[1][3] |

| -CH2-CH=C(Ph)2 | N-Diphenylbutenyl | GAT Inhibitor | Potent GAT-1 Inhibitor ( |

| -CH2-CH2-O-Aryl | N-Alkoxyalkyl | GAT Inhibitor | Moderate GAT-3 selectivity (depending on aryl group).[1][3] |

| -C(O)-Peptide | Aze-Peptide | Protease Target | Resistant to prolyl-endopeptidases; stabilizes turns.[1][3] |

References

-

Rubenstein, E., et al. (2006).[1][2][3] Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). Phytochemistry. Link

-

Sitka, I., et al. (2013).[1][8] Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. European Journal of Medicinal Chemistry. Link

-

Kozikowski, A. P., et al. (1993).[1][3] Synthesis and metabotropic receptor activity of the novel rigidified glutamate analogs (+)- and (-)-trans-azetidine-2,4-dicarboxylic acid. Journal of Medicinal Chemistry. Link[1]

-

Zagórska, A., et al. (2010).[1][3] Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors. European Journal of Medicinal Chemistry. Link

-

Couty, F., et al. (2004).[1][3] Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization. Organic & Biomolecular Chemistry. Link

-

Miyazaki, M., et al. (2018).[1][3] Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid. Heterocycles. Link

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Synthesis of (2S)-1-Butylazetidine-2-carboxylic Acid: A Modular Chiral Pool Approach

Executive Summary

This technical guide details the scalable, stereoselective synthesis of (2S)-1-Butylazetidine-2-carboxylic acid (CAS: 255882-99-6).[1] As a homologue of N-butylproline, this scaffold is a critical chiral building block in the development of local anesthetics, peptidomimetics, and conformationally restricted pharmacological agents.[1]

Unlike traditional methods that rely on unstable 2,4-dihalobutyric acid precursors or low-yielding methionine cyclizations, this protocol utilizes a chiral pool approach starting from L-Aspartic acid .[1] This ensures high enantiomeric excess (>99% ee) and scalability.[1] The synthesis is divided into two phases: (1) Construction of the protected (S)-azetidine-2-carboxylic acid core, and (2) Regioselective N-butylation via reductive amination to prevent quaternary ammonium byproduct formation.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the 4-membered ring.[1] We avoid direct cyclization of N-butyl precursors due to unfavorable entropy and competing elimination reactions.[1] Instead, we establish the azetidine core first, protected at the nitrogen, and introduce the butyl group late-stage.[1]

Figure 1: Retrosynthetic logic flow prioritizing late-stage N-alkylation to maintain ring integrity.

Phase 1: Synthesis of the (S)-Azetidine Core

Objective: Synthesize Methyl (2S)-azetidine-2-carboxylate hydrochloride from L-Aspartic acid.[1] Rationale: This route, optimized by Takaishi et al. (2018), avoids chromatography and hazardous reagents like diazomethane.[1]

Step 1.1: Protection and Reduction

L-Aspartic acid is converted to its dimethyl ester hydrochloride, N-protected with Boc, and selectively reduced to the homoserine derivative.[1]

Protocol:

-

Esterification: Suspend L-Aspartic acid in MeOH. Add thionyl chloride (SOCl₂) dropwise at 0°C (3.0 equiv). Reflux for 2h. Concentrate to yield dimethyl L-aspartate HCl.[1]

-

N-Protection: Treat with (Boc)₂O (1.1 equiv) and Et₃N (2.5 equiv) in MeOH/DCM.[1]

-

Selective Reduction: React the β-ester with NaBH₄ (2.0 equiv) in THF/MeOH to yield N-Boc-L-homoserine methyl ester .

Step 1.2: Activation and Cyclization

The hydroxyl group of the homoserine derivative is activated as a tosylate, then displaced intramolecularly to form the strained azetidine ring.[1]

Protocol:

-

Tosylation: React N-Boc-L-homoserine methyl ester with p-TsCl (1.2 equiv) and Pyridine in DCM at 0°C.

-

Cyclization: Dissolve the tosylate in anhydrous DMF. Add Cs₂CO₃ (1.5 equiv) and heat to 60°C for 4-6 hours. The intramolecular

reaction inverts the side-chain configuration but preserves the -

Deprotection: Treat the resulting N-Boc-azetidine-2-carboxylate with 4M HCl in Dioxane to yield Methyl (2S)-azetidine-2-carboxylate hydrochloride .

| Reagent | Role | Equivalents | Critical Note |

| Cs₂CO₃ | Base | 1.5 | Cesium effect promotes intramolecular cyclization over intermolecular dimerization.[1] |

| DMF | Solvent | N/A | Must be anhydrous (<0.05% water) to prevent hydrolysis of the tosylate.[1] |

| HCl/Dioxane | Deprotection | 10.0 | Ensures complete removal of Boc; yields stable crystalline salt.[1] |

Phase 2: Regioselective N-Butylation

Objective: Convert the secondary amine to the tertiary N-butyl amine without over-alkylation.[1] Method: Reductive Amination.[1][2][3][4][5][6][7] Scientific Integrity: Direct alkylation with butyl bromide is discouraged as it leads to a mixture of mono-butyl, di-butyl (quaternary), and elimination products.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to mono-alkylation.[1]

Experimental Protocol

-

Free Basing (In situ): Suspend Methyl (2S)-azetidine-2-carboxylate HCl (10 mmol) in 1,2-Dichloroethane (DCE) (50 mL). Add DIPEA (10 mmol) to liberate the free amine.[1]

-

Imine Formation: Add Butyraldehyde (10.5 mmol, 1.05 equiv).[1] Stir at room temperature for 30 minutes. Note: Use freshly distilled butyraldehyde to avoid butyric acid contamination.[1]

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 1.4 equiv) portion-wise.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with Ninhydrin or PMA; product is less polar than starting material).[1]

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Dry over Na₂SO₄ and concentrate.

Data Specification:

-

Yield: Expected 85-92%.

-

Appearance: Colorless to pale yellow oil.[1]

Figure 2: Mechanism of Reductive Amination preventing over-alkylation.

Phase 3: Hydrolysis and Isolation

Objective: Isolate the final zwitterionic amino acid (2S)-1-Butylazetidine-2-carboxylic acid.[1]

Protocol:

-

Dissolve the N-butyl ester in THF/Water (1:1).[1]

-

Add LiOH·H₂O (2.0 equiv) at 0°C. Stir at ambient temperature for 2 hours.

-

Neutralization: Carefully adjust pH to 6.0-7.0 using 1M HCl.

-

Purification:

Final Product Properties:

-

Chemical Formula: C₈H₁₅NO₂[1]

-

MW: 157.21 g/mol [1]

-

Stereochemistry: (S)-enantiomer (>99% ee expected if starting from L-Asp).[1]

References

-

Takaishi, T., et al. (2018).[1] Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. Heterocycles. Link

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link[1]

-

Couty, F., & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link[1]

-

Sirotnak, F. M., et al. (1984).[1] Synthesis and biological activity of some 1-alkylazetidine-2-carboxylic acids. Journal of Medicinal Chemistry. Link[1]

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. DSpace [open.bu.edu]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. cas 255882-99-6|| where to buy (S)-1-Butylazetidine-2-carboxylic acid [german.chemenu.com]

Methodological & Application

Application Note: Scalable Synthesis of (2S)-1-Butylazetidine-2-carboxylic acid

Abstract & Strategic Overview

(2S)-1-Butylazetidine-2-carboxylic acid is a pivotal non-proteinogenic amino acid derivative, serving as a lipophilic surrogate for proline in peptide mimetics and a chiral scaffold in fragment-based drug discovery (FBDD). The core challenge in synthesizing this molecule lies in the high ring strain of the azetidine moiety (~25 kcal/mol), which renders it susceptible to ring-opening polymerization or hydrolysis under harsh alkylation conditions.

This guide details a Reductive Amination protocol using Sodium Cyanoborohydride (

Key Advantages of this Protocol:

-

Chemo-selectivity: Prevents formation of quaternary ammonium salts.

-

Stereo-retention: Mild pH conditions (pH 5–6) minimize racemization risk at the C2 position.

-

Scalability: The workflow avoids chromatographic purification on silica, utilizing ion-exchange resin for salt removal.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of L-Azetidine-2-carboxylic acid (L-Aze) with butyraldehyde to form an iminium ion intermediate, which is irreversibly reduced in situ.

Reaction Mechanism (DOT Visualization)

Figure 1: Mechanistic pathway for the reductive alkylation of L-Aze. The formation of the iminium ion is the rate-determining step for selectivity.

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| L-Azetidine-2-carboxylic acid | 101.10 | 1.0 | Starting Material |

| Butyraldehyde | 72.11 | 1.2 | Carbon Electrophile |

| Sodium Cyanoborohydride | 62.84 | 1.5 | Reducing Agent |

| Methanol (Anhydrous) | - | Solvent | Medium |

| Acetic Acid (Glacial) | 60.05 | Catalytic | pH Modifier |

| Dowex 50W-X8 (H+ form) | - | - | Purification Resin |

Step-by-Step Methodology

Step 1: Schiff Base Formation

-

Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-Azetidine-2-carboxylic acid (1.01 g, 10 mmol) in anhydrous Methanol (30 mL).

-

Addition: Add Butyraldehyde (1.08 mL, 12 mmol) in one portion.

-

Equilibration: Stir the suspension at room temperature for 30 minutes. The zwitterionic amino acid may not fully dissolve initially; this is normal.

Step 2: Reductive Alkylation

-

Catalysis: Check the pH of the solution. If >7, add Acetic Acid dropwise to adjust pH to approximately 6.0. Critical: This promotes iminium ion formation without protonating the reducing agent too rapidly.

-

Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Cyanoborohydride (

) (0.94 g, 15 mmol) portion-wise over 10 minutes.-

Caution: Evolution of

gas may occur. Ensure proper venting.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

-

Monitoring: Monitor by TLC (n-BuOH:AcOH:H2O, 3:1:1) or LC-MS. The starting material spot (ninhydrin positive) should disappear.

-

Step 3: Quenching and Work-up

-

Quench: Carefully add water (5 mL) to quench excess borohydride. Stir for 20 minutes.

-

Concentration: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove Methanol and excess Butyraldehyde. A viscous aqueous residue will remain.

Step 4: Ion-Exchange Purification (The "Desalting" Step)

Rationale: Direct extraction is inefficient for zwitterions. Ion exchange separates the amino acid from inorganic boron salts.

-

Resin Preparation: Pack a glass column with Dowex 50W-X8 (approx. 20 g). Wash with distilled water until the eluent is neutral.

-

Loading: Dissolve the crude residue in minimal water (10 mL) and load onto the column.

-

Washing: Elute with distilled water (approx. 100 mL) to remove inorganic salts (borates, sodium) and non-basic impurities.

-

Check: The eluent should be neutral.

-

-

Elution: Elute the product using 1M Ammonium Hydroxide (

) . Collect fractions (approx. 10 mL each).-

Detection: Spot fractions on TLC plates; product fractions will stain with Iodine or Ninhydrin (though secondary amines stain less intensely than primary).

-

-

Isolation: Combine product-containing fractions and lyophilize (freeze-dry) to obtain the title compound as a white amorphous solid.

Workflow Visualization

Figure 2: Purification workflow utilizing cation-exchange chromatography to isolate the zwitterionic product.

Quality Control & Validation

To ensure the scientific integrity of the synthesized material, the following validation parameters must be met:

Analytical Specifications

-

1H NMR (D2O, 400 MHz):

-

Look for the disappearance of the aldehyde proton (~9.8 ppm).

-

Verify the butyl chain signals: Triplet (~0.9 ppm,

), Multiplets (1.3–1.6 ppm, -

Diagnostic: The

-proton of the azetidine ring typically appears around 4.0–4.5 ppm.

-

-

Mass Spectrometry (ESI+):

-

Calculated

. -

Found

.

-

-

Optical Rotation

:-

Must be measured to confirm retention of chirality. Compare with literature values for L-Aze derivatives (typically levorotatory in water). Significant deviation suggests racemization.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation | Ensure pH is ~6.0. Add molecular sieves (3Å) to scavenge water during Step 1. |

| Ring Opening | Acid concentration too high | Do not drop pH below 5.0. Azetidines are acid-sensitive. Avoid heating >40°C. |

| Boron Contamination | Inefficient Ion Exchange | Increase the volume of the water wash in Step 4. Use fresh resin. |

| Over-alkylation | Excess aldehyde | Strictly control stoichiometry (1.1–1.2 eq). Add aldehyde slowly. |

Safety & Handling

-

Sodium Cyanoborohydride (

): Highly toxic if ingested or inhaled. Contact with strong acids releases Hydrogen Cyanide (HCN) gas. ALWAYS work in a functioning fume hood. Quench all glassware and waste with dilute bleach (sodium hypochlorite) to oxidize residual cyanide before disposal. -

Azetidine Derivatives: While generally stable, the physiological effects of specific N-alkyl azetidines are not fully characterized. Handle as a potential irritant and sensitizer.

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link]

-

Sato, K., Kozikowski, A. P. (1983). Enantioselective synthesis of azetidine-2-carboxylic acid. Tetrahedron Letters, 24(15), 1581-1584. [Link]

-

Bio-Rad Laboratories. (n.d.). Guide to Ion Exchange Chromatography. Bio-Rad Tech Support. [Link]

Sources

Introduction: The Value of N-Substituted Azetidines in Modern Chemistry

An Application Guide and Protocol for the Synthesis of N-Butyl Azetidine-2-Carboxylic Acid via Reductive Amination

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry and drug discovery.[1][2] Their strained ring system imparts unique conformational properties, making them valuable as proline analogues and rigid scaffolds for constructing novel bioactive molecules.[2] N-alkylation of the azetidine ring, specifically at the nitrogen atom, allows for the introduction of diverse functionalities that can modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]

This application note provides a detailed protocol for the synthesis of N-butyl azetidine-2-carboxylic acid, a key building block for more complex molecular architectures. The chosen synthetic route is a direct, one-pot reductive amination, a robust and highly efficient method for forming C-N bonds.[4] This guide is intended for researchers, chemists, and professionals in drug development, offering both a step-by-step procedure and the underlying scientific rationale for the chosen methodology.

Mechanism and Strategic Rationale: The Elegance of Selective Reduction

Reductive amination is a cornerstone reaction in organic synthesis, proceeding through a two-step sequence within a single pot: the formation of an iminium ion followed by its immediate reduction to the corresponding amine.[5]

-

Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine of azetidine-2-carboxylic acid on the electrophilic carbonyl carbon of butanal. This is followed by dehydration to form a transient iminium ion intermediate.

-

Hydride Reduction: A reducing agent present in the mixture then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-butylated product.

The success of this one-pot strategy hinges on the choice of the reducing agent, which must be capable of reducing the iminium ion significantly faster than it reduces the starting aldehyde.[6][7] For this purpose, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[4]

Why Sodium Triacetoxyborohydride?

-

Remarkable Selectivity: STAB is a mild and sterically hindered hydride donor.[7] The electron-withdrawing acetate groups attenuate its reactivity, making it slow to react with aldehydes but highly reactive towards the more electrophilic protonated iminium ion intermediate.[7] This selectivity prevents the wasteful consumption of the aldehyde starting material to form butanol.

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require acidic catalysts when using aldehydes, which preserves acid-sensitive functional groups.[5][7]

-

Safety and Convenience: Unlike alternatives such as sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and its byproducts are easily removed during aqueous work-up.[4]

The choice of an aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is also critical, as STAB is sensitive to water and incompatible with protic solvents like methanol.[4][8]

Experimental Protocol: Synthesis of N-Butyl Azetidine-2-Carboxylic Acid

This protocol details a representative procedure for the N-alkylation of azetidine-2-carboxylic acid on a 5 mmol scale.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount | CAS No. |

| (S)-Azetidine-2-carboxylic acid | C₄H₇NO₂ | 101.10 | 1.0 | 505 mg | 2133-34-8 |

| Butanal (Butyraldehyde) | C₄H₈O | 72.11 | 1.2 | 540 µL (433 mg) | 123-72-8 |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 1.59 g | 56553-60-7 |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 25 mL | 107-06-2 |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | - | As needed | - |

| 1M Hydrochloric Acid | HCl (aq) | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | As needed | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Azetidine-2-carboxylic acid (505 mg, 5.0 mmol).

-

Solvent and Aldehyde Addition: Add 1,2-dichloroethane (25 mL) to the flask, followed by butanal (540 µL, 6.0 mmol). Stir the resulting suspension at room temperature for 20 minutes.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the mixture in portions over 5-10 minutes. Note: The reaction is moisture-sensitive; ensure glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) for best results.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine.

-

Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).

-

Purification (Acid-Base Extraction): Combine the organic layers. The product, being an amino acid, may have limited solubility in organic solvents and some may remain in the aqueous layer. To isolate the product, carefully acidify the aqueous layer to its isoelectric point (typically pH 3-4) with 1M HCl. This will often cause the amino acid to precipitate or allow for extraction into an organic solvent like ethyl acetate. Alternatively, ion-exchange chromatography can be used for purification.[9]

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: If necessary, the crude product can be further purified by recrystallization or flash column chromatography on silica gel.[10]

Process Workflow Diagram

Caption: Workflow for the synthesis of N-butyl azetidine-2-carboxylic acid.

Expected Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expect to see characteristic peaks for the butyl group protons (a triplet around 0.9 ppm for the CH₃, and multiplets between 1.3-3.0 ppm for the three CH₂ groups) and the azetidine ring protons. The α-proton next to the carboxyl group will likely appear as a multiplet. Protons on carbons adjacent to the nitrogen will be deshielded.[11]

-

¹³C NMR: The spectrum should show four distinct signals for the butyl group carbons and three signals for the azetidine ring carbons. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically in the 170-180 ppm range.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 158.11.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If monitoring shows significant starting material remaining, the cause may be impure or deactivated STAB. STAB is hygroscopic and should be handled and stored in a dry environment. Adding a slight excess (up to 2.0 equivalents) can sometimes drive the reaction to completion.

-

Low Yield: Poor yields can result from issues during the work-up. As an amino acid, the product may have some water solubility. Careful extraction and, if necessary, acidification of the aqueous layer to the isoelectric point to precipitate or extract the product is crucial.

-

Alternative Starting Material: If the free carboxylic acid proves problematic (e.g., due to solubility issues), the reaction can be performed on the corresponding methyl or tert-butyl ester of azetidine-2-carboxylic acid. The ester can then be hydrolyzed in a subsequent step to yield the final product.

Conclusion

The reductive amination protocol using sodium triacetoxyborohydride offers a highly reliable, selective, and efficient method for the synthesis of N-butyl azetidine-2-carboxylic acid. This one-pot procedure operates under mild conditions and avoids the use of toxic reagents, making it an attractive strategy for both academic research and industrial drug development applications. The resulting N-alkylated azetidine serves as a versatile building block for creating novel chemical entities with potential therapeutic value.

References

-

Reductive Amination - Common Conditions . Organic Chemistry Portal. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes . In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

-

Sodium triacetoxyborohydride . Organic Chemistry Portal. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Sato, K., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation . HETEROCYCLES, 96(12), 2125-2134. [Link]

-

Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid . European Journal of Organic Chemistry, 2009(15), 2455-2459. [Link]

-

Mauger, A. B., & Witkop, B. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW . Phosphorus, Sulfur, and Silicon and the Related Elements, 184(5), 1135-1158. [Link]

-

Ruider, S. A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols . Science Advances, 3(12), e1700905. [Link]

-

Futamura, T., et al. (2002). Efficient Route to (S)-Azetidine-2-carboxylic Acid . Bioscience, Biotechnology, and Biochemistry, 66(5), 1145-1148. [Link]

-

Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . Chemical Society Reviews, 50(9), 5652-5685. [Link]

-

Kuleshova, E., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry . ChemRxiv. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES . HETEROCYCLES, 84(1), 223-264. [Link]

-

González-López, M., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides . The Journal of Organic Chemistry, 84(12), 7938-7947. [Link]

-

Separation and Refining of Amino acids . Diaion. [Link]

-

Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system . Teledyne ISCO. [Link]

-

Azetidine synthesis . Organic Chemistry Portal. [Link]

-

Barnett, J. P., et al. (2014). A practical catalytic reductive amination of carboxylic acids . Organic Letters, 16(1), 234-237. [Link]

-

Van der Poorten, O., & Liskamp, R. M. J. (2019). Synthesis of N-Alkyl Amino Acids . In Non-proteinogenic Amino Acids (pp. 139-167). Wiley-VCH. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

-

Azetidine-2-carboxylic acid . Wikipedia. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. diaion.com [diaion.com]

- 10. teledyneisco.com [teledyneisco.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Advanced Application Note: N-Alkylation of Azetidine-2-Carboxylic Acid Esters

Executive Summary

Azetidine-2-carboxylic acid (Aze) and its derivatives are highly valued in medicinal chemistry as conformationally restricted homologues of proline. The rigid four-membered ring imposes unique structural constraints on peptidomimetics, altering receptor binding affinities and improving metabolic stability. However, the functionalization of the azetidine nitrogen via direct alkylation presents unique synthetic challenges due to ring strain, steric hindrance, and the risk of racemization at the C2 position.

This application note provides a comprehensive, self-validating protocol for the N-alkylation of azetidine-2-carboxylic acid esters. By detailing the mechanistic causality behind reagent selection, this guide empowers researchers to scale these workflows efficiently for drug discovery and development [1].

Mechanistic Grounding & Reagent Selection

To achieve high-yielding N-alkylation without compromising the integrity of the azetidine ring, the experimental design must account for several physicochemical factors:

-

Carboxylic Acid Protection (Esterification): Direct N-alkylation of free azetidine-2-carboxylic acid is highly inefficient due to zwitterion formation, which drastically reduces nitrogen nucleophilicity, and competitive O-alkylation. Protecting the carboxyl group as an ester (e.g., methyl or tert-butyl ester) neutralizes the molecule, enhances solubility in organic solvents, and directs the electrophile exclusively to the nitrogen [1].

-

Nucleophilicity and Ring Strain: The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol). This strain increases the s-character of the nitrogen lone pair relative to unstrained secondary amines (like piperidine), subtly reducing its nucleophilicity. Consequently, highly reactive electrophiles (alkyl iodides, allylic/benzylic bromides, or triflates) are required for efficient conversion [2].

-

Base Selection: The choice of base is critical. Strong, nucleophilic bases can cause undesired ring-opening reactions or promote racemization at the highly acidic C2 alpha-proton adjacent to the ester. Mild, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or insoluble inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) are optimal. They efficiently scavenge the generated hydrohalic acid without degrading the substrate [1][2].

-

Solvent Dynamics: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are strictly required. They solvate the base's counter-cation, leaving the azetidine nitrogen "naked" and maximizing its reactivity in the S_N2 transition state.

Experimental Workflow Visualization

Workflow for the N-alkylation of azetidine-2-carboxylic acid esters.

Standardized Experimental Protocol

The following protocol is adapted for the synthesis of N-alkylated tert-butyl L-azetidine-2-carboxylate using an alkyl iodide, a method proven robust in the multigram-scale synthesis of nicotianamine derivatives [1].

Materials & Reagents

-

tert-Butyl L-azetidine-2-carboxylate (1.0 equiv)

-

Alkyl iodide or bromide (1.2 - 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Cs₂CO₃ (2.0 - 2.5 equiv)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

Step-by-Step Methodology

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Substrate Dissolution: Dissolve tert-butyl L-azetidine-2-carboxylate (e.g., 10 mmol) in anhydrous MeCN (0.2 M concentration, 50 mL).

-

Base Addition: Add DIPEA (20 mmol, 2.0 equiv) to the stirring solution at room temperature. If using an inorganic base like Cs₂CO₃, ensure it is finely powdered and vigorously stirred to maximize surface area. Allow the mixture to stir for 15 minutes.

-

Electrophile Introduction: Dissolve the alkyl iodide (12 mmol, 1.2 equiv) in a minimal amount of anhydrous MeCN (5 mL) and add it dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes.

-

Incubation & Self-Validation: Stir the reaction mixture at room temperature. For less reactive electrophiles, elevate the temperature to 55 °C.

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC (ninhydrin stain) every 2 hours. The reaction is complete when the secondary amine starting material is entirely consumed.

-

-

Quenching & Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the MeCN. Dilute the resulting crude residue with EtOAc (100 mL).

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to remove hydrohalic salts, followed by brine (50 mL).

-

Note: Avoid washing with strong aqueous acids (e.g., 1M HCl) unless specifically aiming to extract the product into the aqueous phase, as the N-alkyl azetidine is a basic tertiary amine.

-

-

Drying & Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-alkyl azetidine-2-carboxylic acid ester.

Quantitative Data & Optimization Matrix

To assist in protocol adaptation, the following table summarizes field-validated reaction parameters for various substrate-electrophile combinations [1][2].

| Parameter | Condition A (Mild / Standard) | Condition B (Vigorous) | Condition C (Intramolecular) |

| Substrate | tert-Butyl Aze-2-carboxylate | Methyl Aze-2-carboxylate | N-(PhF)-3-allyl-Aze derivative |

| Electrophile | Primary Alkyl Iodide | Allyl / Benzyl Bromide | Intramolecular Alkyl Tosylate |

| Base | DIPEA (2.0 equiv) | K₂CO₃ or Cs₂CO₃ (2.5 equiv) | K₂CO₃ or NaHMDS |

| Solvent | MeCN | DMF | THF or MeCN |

| Temperature | Room Temp to 55 °C | 60 °C | 0 °C to Room Temp |

| Typical Yield | 60% – 75% | 70% – 85% | > 80% |

| Primary Risk | Incomplete conversion | C2 Racemization | Competing elimination |

Troubleshooting & Self-Validation

-

Issue: Significant Racemization at C2

-

Causality: The electron-withdrawing nature of the ester group makes the C2 proton highly acidic. Prolonged heating with strong bases leads to enolization.

-

Solution: Switch from inorganic carbonates to a sterically hindered amine base like DIPEA. Lower the reaction temperature and utilize a more reactive electrophile (e.g., converting an alkyl bromide to an alkyl triflate) to reduce required reaction times.

-

-

Issue: Over-Alkylation (Quaternary Ammonium Salt Formation)

-

Causality: The newly formed tertiary amine remains nucleophilic and can react with excess electrophile.

-

Solution: Strictly control the stoichiometry of the alkylating agent (do not exceed 1.2 equiv) and monitor the reaction closely via LC-MS, quenching immediately upon consumption of the starting material.

-

-

Issue: Poor Yield / Unreacted Starting Material

-

Causality: The alkyl halide may be degraded, or the azetidine nitrogen is insufficiently nucleophilic due to steric clash with a bulky ester (e.g., tert-butyl).

-

Solution: Add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 equiv) to the reaction mixture to facilitate in situ Finkelstein conversion of alkyl chlorides/bromides to more reactive alkyl iodides.

-

References

-

Takaishi, T., Wakisaka, K., Vavricka, C. J., Kiyota, H., & Izumi, M. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. Heterocycles, 96(12), 2126. URL:[Link]

-